N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide
Overview
Description
N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide, also known as AZP, is a chemical compound that has been the subject of extensive research in recent years. This compound is primarily used in scientific research, particularly in the field of neuroscience, where it has been shown to have a range of potential applications. In
Mechanism of Action
The mechanism of action of N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to act as a modulator of voltage-gated calcium channels, which play a key role in neurotransmitter release and neuronal excitability. By modulating these channels, N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide may be able to regulate neurotransmitter release and synaptic plasticity, which could have potential applications in the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide has been shown to reduce pain and inflammation, as well as to have anxiolytic and antidepressant effects. Additionally, it has been shown to modulate synaptic plasticity and neuronal excitability, which could have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide is its potential applications in the study of neurotransmitter release, synaptic plasticity, and neuronal excitability. Additionally, it has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and psychiatric disorders. However, one of the limitations of N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for the study of N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide. One potential avenue of research is in the development of new treatments for neurological and psychiatric disorders based on the compound's modulation of synaptic plasticity and neuronal excitability. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide and its potential applications in the study of neurotransmitter release. Finally, there is a need for the development of more efficient synthesis methods for the compound, which could make it more widely available for scientific research.
Scientific Research Applications
N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the study of neurotransmitter release, synaptic plasticity, and neuronal excitability. Additionally, N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide has been used in the study of pain and inflammation, as well as in the treatment of psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-3-chloro-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3S/c1-22-16-8-7-14(13-15(16)17)23(20,21)18-9-6-12-19-10-4-2-3-5-11-19/h7-8,13,18H,2-6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHYZSDTUUNLHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCCCC2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)propyl]-3-chloro-4-methoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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